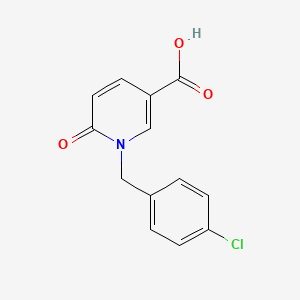

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRJODFUIOEELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and dihydropyridine derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or other transition metals.

Reaction Steps: The key steps in the synthesis include nucleophilic substitution, cyclization, and oxidation reactions. For example, the reaction of 4-chlorobenzyl chloride with a dihydropyridine derivative in the presence of a base can lead to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Its derivatives have been studied for various biological activities:

- Calcium Channel Blockers : Some derivatives of dihydropyridine compounds are known to act as selective L-type calcium channel blockers, which are crucial in managing hypertension and other cardiovascular conditions. Research indicates that these compounds can effectively reduce blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

- Antitumor Activity : Studies have shown that certain derivatives possess antitumor properties, making them candidates for cancer treatment. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

- Antiviral and Antimicrobial Effects : The compound's structure allows for interactions with viral enzymes and bacterial cell membranes, suggesting potential applications in antiviral and antimicrobial therapies. Research indicates that modifications to the dihydropyridine structure can enhance these effects .

Agricultural Science

Pesticidal Applications

The compound has been explored for its pesticidal properties. Its derivatives have shown effectiveness against various pests and diseases affecting crops:

- Insecticides : Certain formulations based on this compound can disrupt the nervous systems of target insects, leading to effective pest control in agricultural settings.

- Herbicides : The compound's ability to inhibit specific biochemical pathways in plants allows it to be developed into herbicides that target unwanted vegetation without harming crops .

Materials Science

Polymer Chemistry

The unique chemical properties of 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid also lend themselves to applications in materials science:

- Synthesis of Functional Polymers : The compound can be used as a monomer or a modifier in the synthesis of polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Study 1: Antihypertensive Effects

A study published in a pharmacological journal evaluated the antihypertensive effects of a derivative of this compound. The results demonstrated a significant reduction in systolic and diastolic blood pressure in animal models, supporting its potential use as a therapeutic agent for hypertension management.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound against common pathogens showed promising results. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent at position 1 of the dihydropyridine ring significantly influences physicochemical and biological properties. Below is a comparative analysis of analogs with modified benzyl groups:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups (Cl, F, NO₂): Enhance the acidity of the carboxylic acid group, improving solubility in polar solvents. The 4-fluorobenzyl analog exhibits higher toxicity (H302: harmful if swallowed) compared to the chlorinated base compound .

- Halogen Position : The 5-chloro derivative (CAS: 339024-38-3) adds a second chlorine atom, increasing molecular weight by ~34 g/mol and lipophilicity, which may enhance membrane permeability .

Functional Group Modifications

Carboxylic Acid Derivatives

The carboxylic acid group at position 3 is often functionalized to form amides or esters for enhanced bioavailability:

- Methyl ester derivatives (e.g., methyl 3-([1-(4-chlorobenzyl)-6-oxo...]carbonyl)amino-2-thiophenecarboxylate, CAS: 339008-57-0) are used to bypass poor oral absorption .

- Amide formation with aromatic amines (e.g., 2-phenylacetate derivatives) improves target selectivity in protease inhibition .

Heterocyclic Modifications

- Replacement of the pyridine ring with pyridazine (e.g., 1-(cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) alters ring strain and electronic properties, impacting binding kinetics .

Biological Activity

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. Structurally related to other dihydropyridine derivatives, this compound exhibits various pharmacological properties that may be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₉ClNO₃

- Molecular Weight : 270.66 g/mol

- CAS Number : 339024-38-3

Antimicrobial Properties

Research indicates that derivatives of dihydropyridines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the molecular structure could enhance the antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cardiovascular Effects

Similar to other dihydropyridine derivatives, this compound may have cardiotonic effects. It has been suggested that it could act as a calcium channel blocker, which is beneficial in treating conditions like hypertension and heart failure .

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound may inhibit calcium influx in cardiac and smooth muscle cells, leading to reduced contractility and vasodilation.

- DNA Interaction : It has been shown to interact with DNA gyrase, a critical enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that it may activate intrinsic pathways involving caspases and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

In a comparative study examining various dihydropyridine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics .

Study 2: Antitumor Activity in Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed an IC50 value of 15 µM in HeLa cells after 48 hours of treatment, demonstrating significant antiproliferative effects .

Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic pathways for 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can researchers optimize reaction conditions for purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including condensation, cyclization, and functional group modifications. For example, describes a two-step synthesis for a structurally similar dihydropyridine derivative, involving substitution (e.g., chlorination/fluorination) followed by hydrolysis. Optimization strategies include:

- Temperature control (e.g., maintaining mild conditions to avoid side reactions).

- Catalytic systems (e.g., acid/base catalysts to enhance cyclization efficiency).

- Solvent selection (polar aprotic solvents like DMF or DMSO to stabilize intermediates) .

Purity can be improved using recrystallization or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the chlorobenzyl substituent (aromatic protons at δ 7.2–7.4 ppm) and the dihydropyridine ring (e.g., olefinic protons near δ 6.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in 13C NMR .

- HPLC-MS : Used to verify molecular weight (e.g., expected [M+H]+ ion at m/z 280.67 for C13H11ClNO3) and detect impurities .

- IR Spectroscopy : Confirms key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How can researchers design in vitro assays to screen for biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled dehydrogenase assays) with purified target enzymes (e.g., kinases or oxidoreductases). IC50 values can be calculated using dose-response curves .

- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanism of dihydropyridine ring formation in this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the 4-position of the pyridine ring to track proton transfer during cyclization via 2H NMR .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC to identify rate-determining steps (e.g., intermediate accumulation during ring closure) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states for key steps like enolization or keto-enol tautomerization .

Q. How can computational chemistry aid in predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or bacterial topoisomerases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the chlorobenzyl moiety .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and identify critical residues (e.g., catalytic lysine or serine) .

Q. How should researchers resolve contradictions in stability data (e.g., conflicting degradation profiles under similar conditions)?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with literature data to identify isomerization or hydrolysis pathways .

- pH-Dependent Studies : Test stability across pH 2–9 (using buffer systems) to determine susceptibility to acid/base-catalyzed decomposition. Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.